Cas no 941869-72-3 (4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide)

4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide is a specialized benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a benzothiazole core, a pyridinylmethyl group, and an acetylbenzamide moiety, suggesting utility as a scaffold for bioactive compound development. The presence of chloro and methyl substituents enhances its reactivity and selectivity, making it a candidate for targeted drug design. This compound may exhibit favorable binding properties due to its heterocyclic components, which are often associated with interactions in biological systems. Its synthetic versatility allows for further derivatization, supporting investigations into structure-activity relationships for therapeutic agents.
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide structure
941869-72-3 structure
Product name:4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide
CAS No:941869-72-3
MF:C23H18ClN3O2S
MW:435.925922870636
CID:5505777

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
    • 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide
    • Inchi: 1S/C23H18ClN3O2S/c1-14-19(24)7-8-20-21(14)26-23(30-20)27(13-16-9-11-25-12-10-16)22(29)18-5-3-17(4-6-18)15(2)28/h3-12H,13H2,1-2H3
    • InChI Key: NAXRNRSSBDWQOD-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(C)C(Cl)=CC=C2S1)CC1C=CN=CC=1)(=O)C1=CC=C(C(C)=O)C=C1

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2840-0157-2mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2840-0157-20mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2840-0157-10mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2840-0157-50mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2840-0157-3mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2840-0157-1mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2840-0157-5mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2840-0157-30mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2840-0157-75mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2840-0157-15mg
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
941869-72-3 90%+
15mg
$89.0 2023-05-16

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide Related Literature

Additional information on 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide

Comprehensive Overview of 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide (CAS No. 941869-72-3)

4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide (CAS No. 941869-72-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, combines a benzothiazole core with pyridine and acetylbenzamide moieties, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.

The compound's CAS No. 941869-72-3 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature. Its benzothiazole component is known for its prevalence in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a pyridine ring further enhances its potential as a scaffold for designing novel therapeutic agents. Current trends in drug development emphasize the importance of such hybrid structures, as they often exhibit improved pharmacokinetic profiles and reduced side effects compared to traditional small-molecule drugs.

In recent years, the scientific community has shown growing interest in 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide due to its potential role in addressing unmet medical needs. For instance, its structural features align with the search for kinase inhibitors, a hot topic in oncology research. Kinases are enzymes implicated in various cancers, and inhibitors targeting these proteins have revolutionized cancer treatment. The compound's chloro and methyl substituents may contribute to its binding affinity and specificity, making it a candidate for further investigation in this field.

Another area of exploration for this compound is its potential application in neurodegenerative diseases. The benzothiazole moiety is structurally similar to compounds that have shown promise in modulating protein aggregation, a hallmark of conditions like Alzheimer's and Parkinson's diseases. Researchers are actively investigating whether 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide could serve as a lead compound for developing neuroprotective agents. This aligns with the increasing public and scientific focus on aging populations and the need for effective treatments for cognitive decline.

The synthesis of 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide involves multi-step organic reactions, highlighting the importance of medicinal chemistry expertise in its production. Its acetyl group and amide linkage are particularly noteworthy, as these functional groups are often leveraged to enhance a compound's solubility and metabolic stability—key considerations in drug design. The compound's molecular weight and lipophilicity also fall within ranges typically associated with good oral bioavailability, a desirable trait for potential pharmaceuticals.

From a green chemistry perspective, researchers are exploring sustainable methods to synthesize this compound, reflecting broader industry trends toward environmentally friendly processes. The integration of catalysis and microwave-assisted synthesis techniques could improve yield and reduce waste, addressing common questions about the environmental impact of pharmaceutical manufacturing. Such advancements are increasingly important to both the scientific community and the general public, who are more conscious of sustainability in science and technology.

In analytical chemistry, 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide presents interesting challenges and opportunities. Its unique structure requires specialized chromatographic methods for purification and characterization. Techniques like HPLC and mass spectrometry are essential for ensuring the compound's purity and verifying its identity, particularly given the importance of structural elucidation in pharmaceutical development. These analytical aspects are crucial for researchers who frequently search for reliable characterization protocols for novel compounds.

The compound's potential extends beyond human health applications. In agricultural chemistry, derivatives of benzothiazole have shown promise as plant growth regulators and pest control agents. While 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide itself may not be commercially used in agriculture, its structural features could inspire the development of new agrochemicals. This is particularly relevant given current discussions about sustainable agriculture and the need for safer, more targeted crop protection solutions.

In conclusion, 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methylbenzamide (CAS No. 941869-72-3) represents a fascinating case study in modern drug discovery and medicinal chemistry. Its complex structure and potential biological activities make it a valuable subject for ongoing research, particularly in areas like kinase inhibition and neuroprotection. As scientific understanding of this compound grows, so too does its potential to contribute to advancements in human health and other applied sciences. Future studies will likely explore its structure-activity relationships in greater depth, potentially unlocking new therapeutic possibilities that align with current medical needs and research priorities.

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